Lipophilicity (XLogP3-AA) Comparison: Trifluoroethyl Group Drives 1.2–0.7 Log Unit Increase Over Methyl and Non-Halogenated Analogs
The computed partition coefficient (XLogP3-AA) for 5-Chloro-N-(2,2,2-trifluoroethyl)pyrimidin-2-amine is 2.3 [1], compared to 1.1 for 5-chloro-N-methylpyrimidin-2-amine (ΔLogP = +1.2, representing a ~16-fold increase in predicted lipophilicity) and 1.6 for N-(2,2,2-trifluoroethyl)pyrimidin-2-amine, the non-halogenated analog (ΔLogP = +0.7, representing a ~5-fold increase) [2][3]. The 5-bromo analog shares an identical XLogP3-AA of 2.3 with the target compound [4]. All values were computed using XLogP3 3.0 (PubChem release 2021.05.07).
| Evidence Dimension | Lipophilicity (computed partition coefficient, XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 2.3 |
| Comparator Or Baseline | 5-Chloro-N-methylpyrimidin-2-amine: XLogP3-AA = 1.1; N-(2,2,2-trifluoroethyl)pyrimidin-2-amine: XLogP3-AA = 1.6; 5-Bromo-N-(2,2,2-trifluoroethyl)pyrimidin-2-amine: XLogP3-AA = 2.3 |
| Quantified Difference | ΔLogP = +1.2 vs. N-methyl analog (~16× more lipophilic); ΔLogP = +0.7 vs. non-halogenated analog (~5× more lipophilic); ΔLogP = 0.0 vs. 5-bromo analog |
| Conditions | Computed by XLogP3 3.0 algorithm; values from PubChem 2021.05.07 release |
Why This Matters
Higher lipophilicity correlates with enhanced membrane permeability and blood-brain barrier penetration, making this compound a more suitable intermediate for CNS-targeted drug discovery programs compared to the N-methyl or non-halogenated analogs.
- [1] PubChem CID 79885608, Computed Properties Table: XLogP3-AA = 2.3 for 5-Chloro-N-(2,2,2-trifluoroethyl)pyrimidin-2-amine. View Source
- [2] PubChem CID 20754774, Computed Properties Table: XLogP3-AA = 1.1 for 5-Chloro-N-methylpyrimidin-2-amine. View Source
- [3] PubChem CID 28104784, Computed Properties Table: XLogP3-AA = 1.6 for N-(2,2,2-trifluoroethyl)pyrimidin-2-amine. View Source
- [4] PubChem CID 53217417, Computed Properties Table: XLogP3-AA = 2.3 for 5-Bromo-N-(2,2,2-trifluoroethyl)pyrimidin-2-amine. View Source
